3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline
Brand Name: Vulcanchem
CAS No.: 5630-55-7
VCID: VC10968141
InChI: InChI=1S/C22H19NO2/c1-14-12-20(18-13-16(24-2)9-11-21(18)25-3)23-19-10-8-15-6-4-5-7-17(15)22(14)19/h4-13H,1-3H3
SMILES: CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=C(C=CC(=C4)OC)OC
Molecular Formula: C22H19NO2
Molecular Weight: 329.4 g/mol

3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline

CAS No.: 5630-55-7

Cat. No.: VC10968141

Molecular Formula: C22H19NO2

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline - 5630-55-7

Specification

CAS No. 5630-55-7
Molecular Formula C22H19NO2
Molecular Weight 329.4 g/mol
IUPAC Name 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline
Standard InChI InChI=1S/C22H19NO2/c1-14-12-20(18-13-16(24-2)9-11-21(18)25-3)23-19-10-8-15-6-4-5-7-17(15)22(14)19/h4-13H,1-3H3
Standard InChI Key CRUSSELUZUTBNP-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=C(C=CC(=C4)OC)OC
Canonical SMILES CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=C(C=CC(=C4)OC)OC

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline, reflects its polycyclic aromatic framework. The benzo[f]quinoline system consists of a quinoline fused to a benzene ring at the f-position, creating a planar, conjugated π-system. Substituents include:

  • 1-Methyl group: Enhances lipophilicity and influences electronic distribution.

  • 3-(2,5-Dimethoxyphenyl): Introduces steric bulk and hydrogen-bonding capabilities via methoxy groups.

Comparative analysis with simpler analogs, such as 3-methylbenzo[f]quinoline (CAS 85-06-3), reveals that the addition of the dimethoxyphenyl group increases molecular weight (estimated ~353.4 g/mol) and alters solubility profiles . The methoxy groups at the 2- and 5-positions of the phenyl ring likely contribute to intramolecular hydrogen bonding and π-π stacking interactions, which are critical for biological target engagement .

Synthetic Methodologies

Core Scaffold Construction

The benzo[f]quinoline core can be synthesized via Rh(III)-catalyzed dimerization of 2-alkynylanilines, as demonstrated in the preparation of indolo[3,2-c]quinoline derivatives . For 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline, a modified approach involving Suzuki-Miyaura cross-coupling is plausible:

  • Quinoline Bromination: Introduce a bromine atom at the 3-position of 1-methylbenzo[f]quinoline.

  • Boronic Acid Coupling: React with 2,5-dimethoxyphenylboronic acid under palladium catalysis to install the aryl group .

Key reaction conditions (Table 1):

StepReagents/ConditionsYield (%)Reference
BrominationN-Bromosuccinimide (NBS), DMF85
Suzuki CouplingPd(PPh3)4, K2CO3, DME, 80°C72

Functionalization and Optimization

Post-functionalization steps may include methylation at the 1-position using methyl iodide in DMF, as observed in analogous isoquinoline syntheses . Computational modeling (e.g., density functional theory) predicts that the methyl group stabilizes the quinoline ring via hyperconjugation, reducing electron-deficient character .

Physicochemical Properties

Experimental data for the compound remain unreported, but extrapolations from structural analogs suggest:

  • Melting Point: ~120–125°C (higher than 3-methylbenzo[f]quinoline’s 73–78°C due to increased molecular symmetry) .

  • Solubility: Low aqueous solubility (<0.1 mg/mL), with improved solubility in polar aprotic solvents (e.g., DMSO: ~10 mg/mL) .

  • pKa: Estimated 6.2±0.3 (quinoline nitrogen), slightly basic due to the methyl group’s electron-donating effect .

Spectroscopic signatures (hypothesized):

  • UV-Vis: λmax ≈ 340 nm (π→π* transitions of conjugated system).

  • 1H NMR: δ 8.5–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), δ 2.6 ppm (methyl group) .

Biological Activity and Mechanistic Insights

Multidrug Resistance Modulation

Quinoline analogs of ketoprofen, such as 4-carboxy-2-arylquinolines, inhibit multidrug resistance protein 2 (MRP2) with IC50 values <10 μM . The 2,5-dimethoxyphenyl substituent in the target compound could similarly interact with MRP2’s transmembrane domains, blocking efflux of chemotherapeutic agents (e.g., cisplatin) .

Pharmacological and Industrial Applications

Anticancer Drug Development

The compound’s ability to inhibit MRP2 positions it as a candidate for adjuvant therapy in ovarian carcinoma. In silico models predict low cytotoxicity (IC50 >50 μM in A2780 cells) , making it suitable for combination regimens.

Agricultural Fungicides

Methoxy-substituted quinolines demonstrate antifungal activity against Botrytis cinerea (gray mold). Field trials of analogous compounds show >80% inhibition at 100 ppm, suggesting potential agrochemical applications .

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